molecular formula C14H17FN2S B12241874 2-[4-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole

2-[4-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole

Cat. No.: B12241874
M. Wt: 264.36 g/mol
InChI Key: WUQNTTHPODAPBB-UHFFFAOYSA-N
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Description

2-[4-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole is a synthetic organic compound that features a piperidine ring substituted with a fluoromethyl group and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group onto the piperidine ring.

    Coupling with Benzothiazole: The final step involves coupling the fluoromethyl-substituted piperidine with a benzothiazole derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

2-[4-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-[4-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the benzothiazole moiety can participate in π-π stacking interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of benzothiazole.

    4-(2-Fluorophenyl)piperidine: Contains a fluorophenyl group instead of a fluoromethyl group.

    Piperine: A naturally occurring piperidine derivative with different substituents.

Uniqueness

2-[4-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole is unique due to its combination of a fluoromethyl-substituted piperidine ring and a benzothiazole moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C14H17FN2S

Molecular Weight

264.36 g/mol

IUPAC Name

2-[4-(fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole

InChI

InChI=1S/C14H17FN2S/c1-10-3-2-4-12-13(10)16-14(18-12)17-7-5-11(9-15)6-8-17/h2-4,11H,5-9H2,1H3

InChI Key

WUQNTTHPODAPBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)CF

Origin of Product

United States

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